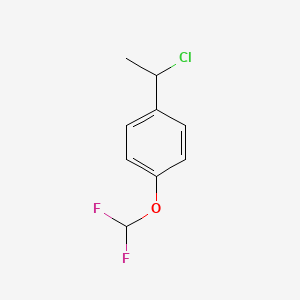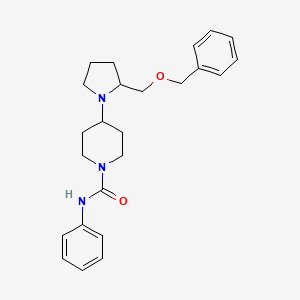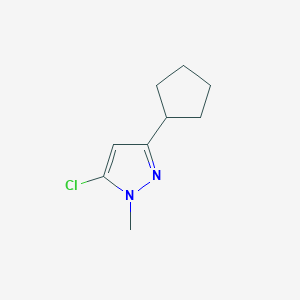
1-(1-Chloroethyl)-4-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Chloroethyl)-4-(difluoromethoxy)benzene is a useful research compound. Its molecular formula is C9H9ClF2O and its molecular weight is 206.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dissociative Electron Attachment in Organic Matrices
Free radicals formed from chloroethyl benzenes, including compounds similar to 1-(1-Chloroethyl)-4-(difluoromethoxy)benzene, were studied in γ-irradiated organic matrices. The research, conducted by Saito and Yoshida (1974), explored the spectra transformations and interactions between radicals and anions, shedding light on the behavior of such compounds under specific conditions (Saito & Yoshida, 1974).
Iodination of Sterically Hindered Alkyl Substituted Benzenes
In a study by Stavber et al. (2002), benzene derivatives, structurally related to this compound, were selectively iodinated. This research demonstrated effective methods for modifying such benzene derivatives, which is crucial in synthesizing various complex organic compounds (Stavber, Kralj, & Zupan, 2002).
Structure of Ionic Liquid-Benzene Mixtures
Deetlefs et al. (2005) investigated the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene. The study is relevant as it provides insight into how benzene and its derivatives, like this compound, interact in mixed ionic environments (Deetlefs, Hardacre, Nieuwenhuyzen, Sheppard, & Soper, 2005).
Microwave-assisted Synthesis of Difluoromethylated Benzenes
Pan, Wang, and Xiao (2017) developed a microwave-assisted protocol for synthesizing 1,4-bis(difluoromethyl)benzene, which highlights an efficient method for producing compounds structurally related to this compound (Pan, Wang, & Xiao, 2017).
Catalytic Conversions of Polychlorinated Benzenes and Dioxins
Lee and Jurng (2008) explored the use of a vanadium-based catalyst for catalytic conversions of chlorinated benzenes and dioxins. This study is pertinent for understanding the decomposition and transformation of complex benzene compounds like this compound (Lee & Jurng, 2008).
Properties
IUPAC Name |
1-(1-chloroethyl)-4-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-6(10)7-2-4-8(5-3-7)13-9(11)12/h2-6,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCJKSKUEAQPSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(5-nitrothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402954.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid](/img/structure/B2402955.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2402956.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2402957.png)




![8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402963.png)
![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402966.png)
![1-(2,5-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2402967.png)

![(5E)-5-{[6-(4-fluorophenoxy)pyridin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2402973.png)

